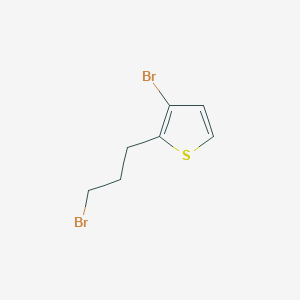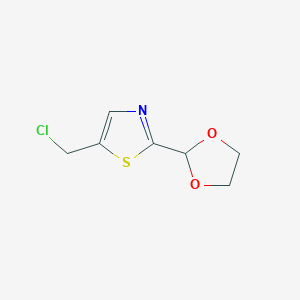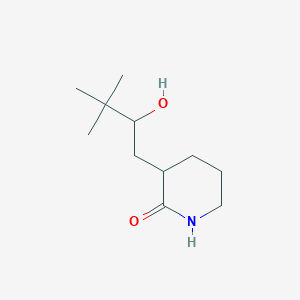
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Méthodes De Préparation
The synthesis of 3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Analyse Des Réactions Chimiques
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Applications De Recherche Scientifique
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: This compound is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one can be compared to other piperidine derivatives, such as:
3-(2-Hydroxy-2,3-dimethylbutyl)amino]piperidin-2-one: This compound has a similar structure but contains an additional amino group, which may alter its chemical reactivity and biological activity.
2-Piperidinone: A simpler structure lacking the hydroxy and dimethylbutyl groups, making it less complex but also less versatile in its applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3-(2-hydroxy-3,3-dimethylbutyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9(13)7-8-5-4-6-12-10(8)14/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Clé InChI |
XRFUVIBEOAJMOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC1CCCNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)
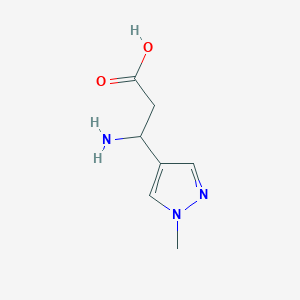
![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
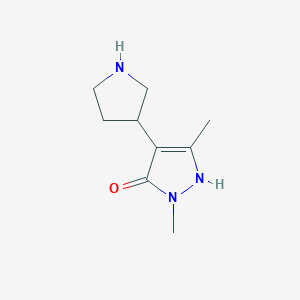
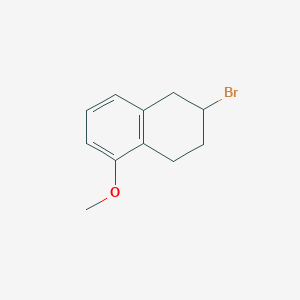
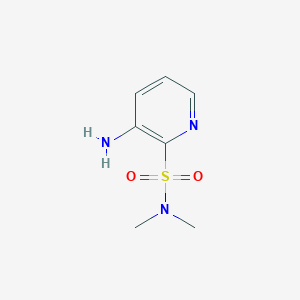
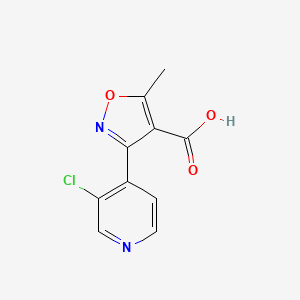
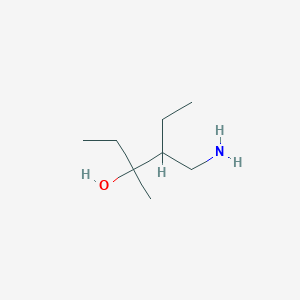
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)
![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
